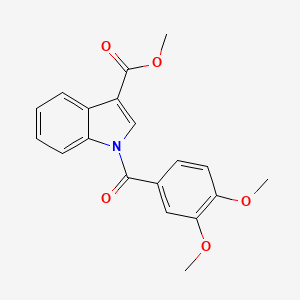

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate

Description

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate (CAS 429628-01-3) is an indole-derived small molecule characterized by a benzoyl group substituted with 3,4-dimethoxy moieties at the indole nitrogen (position 1) and a methyl ester at position 3 of the indole core . This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and materials science.

Properties

IUPAC Name |

methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-16-9-8-12(10-17(16)24-2)18(21)20-11-14(19(22)25-3)13-6-4-5-7-15(13)20/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPMSQRAYBBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325891 | |

| Record name | methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

429628-01-3 | |

| Record name | methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 2 and 5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of benzyl-substituted indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Derivatives

a) Methyl 1-(4-Chlorobenzoyl)-1H-Indole-3-Carboxylate (CAS 420811-32-1)

- Structural Differences : The benzoyl group at position 1 is substituted with a chloro group at the para position instead of 3,4-dimethoxy groups.

- Electronic Properties : The chloro substituent is electron-withdrawing, which may reduce electron density on the indole core compared to the electron-donating methoxy groups in the target compound. This difference could influence reactivity in electrophilic substitution reactions or binding interactions .

- Synthesis : Similar benzoylation strategies are likely employed, but the choice of substituents affects reaction yields and purification steps.

b) Methyl 1-Methyl-β-Carboline-3-Carboxylate

- Synthesis : Prepared via oxidation of a tetrahydro-β-carboline precursor using potassium permanganate, yielding a planar aromatic system. The target compound lacks the fused pyridine ring, simplifying synthesis but reducing π-conjugation .

- Spectroscopic Data : The β-carboline derivative exhibits distinct $ ^1H $-NMR signals, including a downfield-shifted aromatic proton at δ 9.17 (C(4)H) and a broad singlet for the N(9)H proton at δ 11.62, reflecting its extended conjugation and hydrogen-bonding capacity .

Electronic and Computational Insights

A computational study on methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives (Figure 1 in ) revealed that substituents significantly alter electron distribution and frontier molecular orbitals . For example:

- Electron-donating groups (e.g., methoxy) increase electron density on the indole nitrogen, enhancing nucleophilicity.

- Basis sets (6-31G(d,p) vs. 6-311++G(d,p)) influence calculated reactivity parameters, suggesting that the 3,4-dimethoxy groups in the target compound may stabilize charge-transfer interactions in polar solvents .

Data Table: Key Properties of Comparable Compounds

Biological Activity

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by its indole core structure with a methoxy-substituted benzoyl group. The chemical formula is and it has a molecular weight of 299.32 g/mol. The compound exhibits solubility in organic solvents, which is typical for many indole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound has potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. A study found an IC50 value of approximately 15 μM against HeLa cells, indicating significant potency.

Antimicrobial Activity

This compound has shown promising results against several bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. Notably, it displayed enhanced activity against multidrug-resistant strains.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory disorders.

Case Studies

- Cancer Cell Line Study : A comprehensive investigation into the effects of this compound on breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., cleaved caspase-3).

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of the compound, it was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, outperforming common antibiotics in some resistant strains.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.